Primary Published Potency Data: Complete Absence of Target-Specific IC50 or Ki Values for CAS 946203-96-9
No peer-reviewed publication, patent, or curated database record (ChEMBL, PubChem BioAssay) was found to contain a quantitative IC50, Ki, EC50, or Kd value measured specifically for 1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-quinolinecarboxamide against any molecular target. This absence precludes any head-to-head potency comparison against closest analogs. Class-level data indicate that structurally related 4-oxo-1,4-dihydroquinoline-3-carboxamides exhibit CB2 receptor affinity (Ki values ranging from sub-nanomolar to >1,000 nM depending on substitution pattern [1]) and Axl kinase inhibition (IC50 values from low-nanomolar to micromolar [2]), confirming that potency within this scaffold is exquisitely sensitive to the specific N-aryl/heteroaryl substituent. However, these class-level ranges cannot be attributed to CAS 946203-96-9 without confirmatory experimental data.
| Evidence Dimension | Target-specific IC50 or Ki |
|---|---|
| Target Compound Data | No quantitative data available for CAS 946203-96-9 |
| Comparator Or Baseline | Class-level range: CB2 Ki sub-nM to >1,000 nM (Stern et al., J. Med. Chem. 2007); Axl IC50 low-nM to µM (Tan et al., J. Med. Chem. 2016) |
| Quantified Difference | Cannot be calculated – target compound data absent |
| Conditions | Not applicable – data absent |
Why This Matters
Without per-compound potency data, no scientific selection or procurement decision can be rationally justified over any analog.
- [1] Stern, E.; Muccioli, G. G.; Bosier, B.; Hamtiaux, L.; Millet, R.; Poupaert, J. H.; Hénichart, J. P.; Depreux, P.; Goossens, J. F.; Lambert, D. M. Pharmacomodulations around the 4-oxo-1,4-dihydroquinoline-3-carboxamides, a class of potent CB2-selective cannabinoid receptor ligands: consequences in receptor affinity and functionality. J. Med. Chem. 2007, 50 (22), 5471–5484. View Source
- [2] Tan, L.; et al. 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. J. Med. Chem. 2016, 59 (14), 6807–6825. View Source
